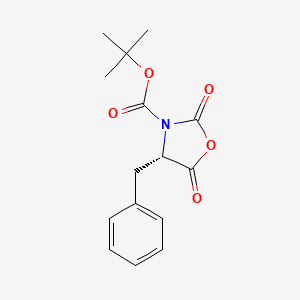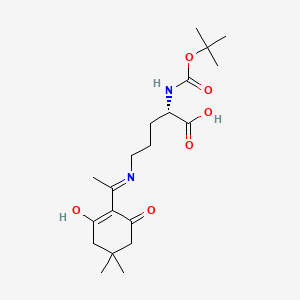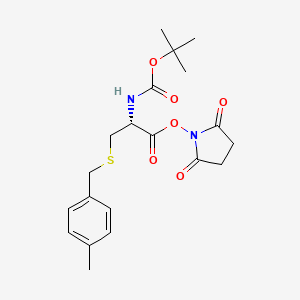
Boc-cys(mbzl)-osu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-cys(mbzl)-osu” is a chemical compound with the molecular formula C16H23NO4S1. It is a solid substance at 20°C and should be stored under inert gas at a temperature between 0-10°C1.
Synthesis Analysis
The synthesis of “Boc-cys(mbzl)-osu” is not explicitly detailed in the search results. However, it is known that the compound has a purity of over 98.0% as determined by HPLC1.Molecular Structure Analysis
The molecular weight of “Boc-cys(mbzl)-osu” is 325.42 g/mol1. The InChI string representation of its structure is InChI=1S/C16H23NO4S/c1-11-5-7-12 (8-6-11)9-22-10-13 (14 (18)19)17-15 (20)21-16 (2,3)4/h5-8,13H,9-10H2,1-4H3, (H,17,20) (H,18,19)/t13-/m0/s12.
Chemical Reactions Analysis
Specific chemical reactions involving “Boc-cys(mbzl)-osu” are not provided in the search results.Physical And Chemical Properties Analysis
“Boc-cys(mbzl)-osu” is a solid substance at 20°C1. It has a molecular weight of 325.42 g/mol1. The compound has a purity of over 98.0% as determined by HPLC1. It should be stored under inert gas at a temperature between 0-10°C1.Aplicaciones Científicas De Investigación
“Boc-cys(mbzl)-osu” is a derivative of the amino acid cysteine, where “Boc” stands for tert-butyloxycarbonyl, a protective group for the amino group, and “mbzl” stands for p-methylbenzyl, a protective group for the thiol group of cysteine . This compound is used in peptide synthesis, particularly in the Boc solid phase peptide synthesis (Boc-SPPS) method .
- Scientific Field : Peptide and Protein Chemistry
- Application Summary : “Boc-cys(mbzl)-osu” is used as a building block in the synthesis of peptides. The protective groups “Boc” and “mbzl” prevent unwanted reactions during the synthesis process, allowing for the precise assembly of amino acids into a peptide chain .
- Methods of Application : In Boc-SPPS, the amino acid derivatives are sequentially added to a growing peptide chain attached to a solid support. After each addition, the next amino acid’s protective group is removed, allowing it to react with the peptide chain. The process is repeated until the desired peptide sequence is obtained .
- Results or Outcomes : The use of “Boc-cys(mbzl)-osu” and similar compounds has enabled the synthesis of complex peptides, including those with multiple disulfide bonds . This has broad applications in the study of proteins and in the development of peptide-based drugs .
-
Synthesis of Complex Disulfide-Rich Peptides
- Field : Biochemistry and Molecular Biology
- Application Summary : “Boc-cys(mbzl)-osu” is used in the synthesis of complex disulfide-rich peptides . These peptides often have important biological functions and can be used as therapeutic agents .
- Methods of Application : The synthesis involves the sequential addition of amino acids to a growing peptide chain. The “Boc” and “mbzl” protective groups are removed as needed to allow the formation of disulfide bonds .
- Results or Outcomes : This method has enabled the synthesis of complex peptides that were previously difficult to produce. These peptides can be used in various biological studies and drug development processes .
-
Semisynthesis of Proteins
- Field : Protein Chemistry
- Application Summary : “Boc-cys(mbzl)-osu” can be used in the semisynthesis of proteins . This involves the production of a protein by partially translating it in a cell-free system and then chemically synthesizing the rest .
- Methods of Application : The protein is partially translated in a cell-free system. The remaining part of the protein is synthesized using “Boc-cys(mbzl)-osu” and other amino acid derivatives .
- Results or Outcomes : This method allows for the production of proteins with specific modifications that are difficult to achieve through traditional methods .
-
Peptide/Protein Labelling
- Field : Biochemistry and Molecular Biology
- Application Summary : “Boc-cys(mbzl)-osu” can be used to label peptides and proteins . This is useful for tracking the location and movement of these molecules in cells .
- Methods of Application : A label, such as a fluorescent dye, is attached to “Boc-cys(mbzl)-osu”. This compound is then incorporated into a peptide or protein during synthesis .
- Results or Outcomes : The labelled peptide or protein can be visualized using appropriate detection methods. This allows for the study of the molecule’s function and behavior in cells .
Safety And Hazards
The safety data sheet (SDS) for “Boc-cys(mbzl)-osu” indicates that it is not classified as a hazardous substance3. However, the SDS advises exercising due care when handling the compound3. In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention3.
Direcciones Futuras
The search results do not provide specific future directions for “Boc-cys(mbzl)-osu”.
Relevant Papers
The search results do not provide specific papers related to “Boc-cys(mbzl)-osu”. However, there is a review article on cysteine protecting groups and their applications in peptide and protein science4. This might be relevant as “Boc-cys(mbzl)-osu” is a type of cysteine derivative.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFQOBMHSNDOP-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(mbzl)-osu | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

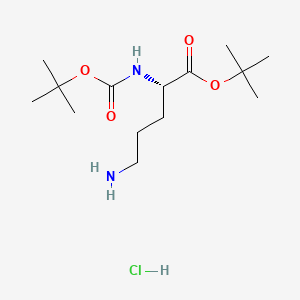
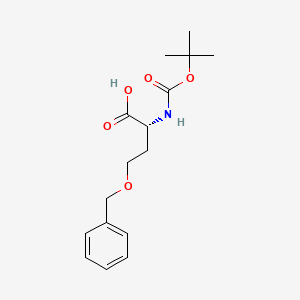
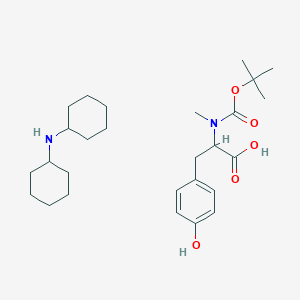
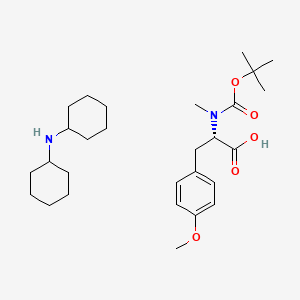
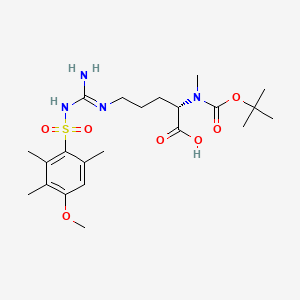
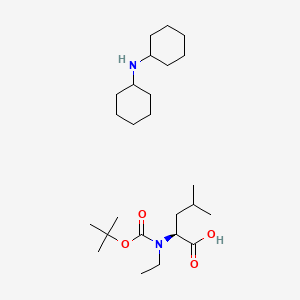
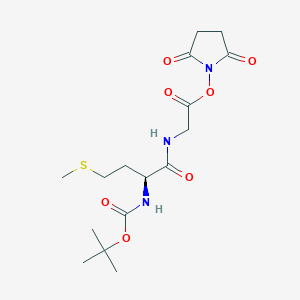
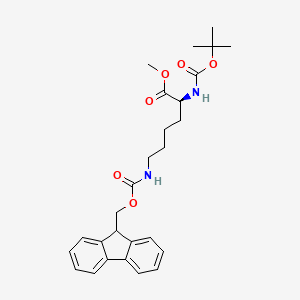
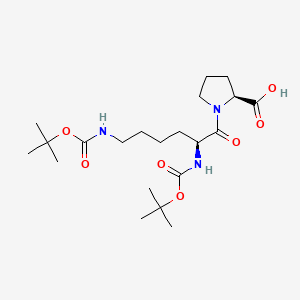
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

